molecular formula C18H22Cl2N2 B1139260 N-Desmethyl Clomipramine-d3 Hydrochloride CAS No. 1189971-04-7

N-Desmethyl Clomipramine-d3 Hydrochloride

Cat. No.: B1139260
CAS No.: 1189971-04-7
M. Wt: 340.3 g/mol
InChI Key: KMDDAZOLOSKTKZ-NIIDSAIPSA-N
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Description

Desmethylclomipramine D3 hydrochloride is a deuterium-labeled derivative of desmethylclomipramine, which is a primary active metabolite of clomipramine. Clomipramine is a tricyclic antidepressant used primarily in the treatment of obsessive-compulsive disorder and other related conditions. The deuterium labeling in desmethylclomipramine D3 hydrochloride is used to enhance the compound’s stability and traceability in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desmethylclomipramine D3 hydrochloride involves the demethylation of clomipramine followed by the introduction of deuterium. The process typically includes:

    Demethylation: Clomipramine undergoes demethylation using reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3).

    Deuterium Labeling: The resulting desmethylclomipramine is then subjected to deuterium exchange reactions using deuterated reagents like deuterium oxide (D2O) or deuterated acids.

Industrial Production Methods: Industrial production of desmethylclomipramine D3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desmethylclomipramine D3 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Desmethylclomipramine D3 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Desmethylclomipramine D3 hydrochloride exerts its effects primarily through the inhibition of norepinephrine reuptake. The compound binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, desmethylclomipramine may also affect serotonin reuptake to a lesser extent .

Comparison with Similar Compounds

    Desmethylclomipramine: The non-deuterated form of desmethylclomipramine D3 hydrochloride.

    Clomipramine: The parent compound from which desmethylclomipramine is derived.

    Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Uniqueness: Desmethylclomipramine D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable in studies requiring precise quantification and tracking of the compound .

Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDDAZOLOSKTKZ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189971-04-7
Record name 1189971-04-7
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